Methyl 2-(3,5-dimethylphenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)7-11(6-8)10(3)12(13)14-4/h5-7,10H,1-4H3 |
InChI Key |
LBVZKSGVGHCHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Methyl 2 3,5 Dimethylphenyl Propanoate
Direct Esterification and Transesterification Approaches
Direct esterification of 2-(3,5-dimethylphenyl)propanoic acid and transesterification from other esters are fundamental methods for the preparation of the target methyl ester. These approaches are often favored for their straightforward nature.
Catalyst Systems for Ester Bond Formation
The formation of the ester bond in methyl 2-(3,5-dimethylphenyl)propanoate is a critical step that can be catalyzed by a variety of systems. The choice of catalyst is often dictated by the steric hindrance of the carboxylic acid and the desired reaction conditions.
For the direct esterification of 2-(3,5-dimethylphenyl)propanoic acid with methanol (B129727), traditional acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed. These catalysts protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. Solid acid catalysts, including ion-exchange resins like Amberlyst-15 and zeolites, have demonstrated efficacy in esterification reactions. Their porous structure can provide a suitable environment for the reaction to occur, and they can be easily removed by filtration upon completion.
In the context of transesterification, both acid and base catalysts can be utilized. Acid catalysts function similarly to their role in direct esterification. Base catalysts, such as sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃), operate by deprotonating the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester. The choice between acidic and basic catalysis depends on the compatibility of the substrates with the reaction conditions.
Table 1: Comparison of Catalyst Systems for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH, HCl | High catalytic activity | Difficult to separate from product, corrosive |
| Heterogeneous Acid | Amberlyst-15, Zeolites | Easy separation, reusable, less corrosive | Lower activity than homogeneous catalysts |
| Homogeneous Base | NaOMe, KOH | High catalytic activity for transesterification | Sensitive to water and free acids |
| Heterogeneous Base | K₂CO₃, CaO | Easy separation, reusable | Can be less active than homogeneous bases |
Solvent Effects and Reaction Condition Optimization
The selection of an appropriate solvent and the optimization of reaction conditions are crucial for achieving high yields and reaction rates in the synthesis of this compound.
In direct esterification, the reaction is an equilibrium process. To drive the reaction towards the product, it is common to use an excess of the alcohol (methanol) which can also serve as the solvent. Alternatively, removal of water, a byproduct of the reaction, using techniques such as azeotropic distillation with a solvent like toluene (B28343) or the use of a Dean-Stark apparatus can effectively shift the equilibrium.
The choice of solvent can also influence the reaction rate. Polar aprotic solvents can be effective in some esterification protocols. The reaction temperature is another critical parameter. Generally, increasing the temperature increases the reaction rate, but it must be controlled to prevent side reactions or degradation of the reactants and products.
For transesterification, the equilibrium can be driven by using a large excess of the reactant alcohol or by removing the alcohol byproduct. The reaction is typically conducted under anhydrous conditions, especially when using base catalysts, to prevent saponification of the ester.
Table 2: Optimization Parameters for Esterification
| Parameter | Effect on Reaction | Typical Conditions |
| Temperature | Increases reaction rate | 60-120 °C |
| Reactant Ratio | Shifts equilibrium towards product | Excess of methanol (can act as solvent) |
| Water Removal | Drives equilibrium towards product | Dean-Stark trap, molecular sieves |
| Solvent | Can influence reaction rate and solubility | Toluene, Dichloromethane, or excess methanol |
Carbon-Carbon Bond Forming Reactions for Propanoate Scaffolds
Friedel-Crafts Type Hydroarylation of Unsaturated Propanoate Precursors
A plausible route to the 2-(3,5-dimethylphenyl)propanoate scaffold involves the Friedel-Crafts hydroarylation of an unsaturated propanoate precursor, such as methyl methacrylate (B99206), with 1,3-dimethylbenzene (m-xylene). This reaction, typically catalyzed by a strong Brønsted or Lewis acid, involves the electrophilic attack of the protonated or Lewis acid-activated double bond onto the electron-rich aromatic ring.
The regioselectivity of the Friedel-Crafts reaction is an important consideration. In the case of m-xylene (B151644), the two methyl groups are ortho- and para-directing. The reaction with methyl methacrylate would be expected to yield a mixture of isomers, with the desired 2-(3,5-dimethylphenyl)propanoate being one of the products. Optimization of the catalyst and reaction conditions is necessary to favor the formation of the desired isomer.
Cross-Coupling Strategies for Aryl-Alkyl Linkages
Modern cross-coupling reactions offer a powerful and versatile method for the formation of the aryl-alkyl bond in this compound. These reactions typically involve the use of a transition metal catalyst, most commonly palladium or nickel.
One such strategy is the Suzuki-Miyaura coupling, which would involve the reaction of a 3,5-dimethylphenylboronic acid with a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity.
Alternatively, a Negishi coupling could be employed, utilizing a 3,5-dimethylphenylzinc halide with a methyl 2-halopropanoate and a palladium or nickel catalyst. Nickel catalysts are often a more cost-effective alternative to palladium and have shown high reactivity in various cross-coupling reactions.
Table 3: Overview of Cross-Coupling Strategies
| Coupling Reaction | Aryl Source | Alkyl Source | Catalyst System |
| Suzuki-Miyaura | 3,5-Dimethylphenylboronic acid | Methyl 2-bromopropanoate | Pd catalyst (e.g., Pd(PPh₃)₄), base |
| Negishi | 3,5-Dimethylphenylzinc halide | Methyl 2-bromopropanoate | Pd or Ni catalyst (e.g., PdCl₂(dppf)) |
| Kumada | 3,5-Dimethylphenyl Grignard reagent | Methyl 2-halopropanoate | Ni catalyst (e.g., NiCl₂(dppp)) |
Derivatization from 2-(3,5-Dimethylphenyl)propanoic Acid
The most direct and common method for the synthesis of this compound is the derivatization of its corresponding carboxylic acid, 2-(3,5-dimethylphenyl)propanoic acid. This transformation is a standard esterification reaction.
The synthesis of the precursor acid can be achieved through various methods. One common approach is the Friedel-Crafts acylation of m-xylene with propanoyl chloride or propanoic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This yields 1-(3,5-dimethylphenyl)propan-1-one. Subsequent oxidation, for example, using a haloform reaction, can convert the ketone to the desired carboxylic acid.
Once 2-(3,5-dimethylphenyl)propanoic acid is obtained, it can be readily converted to its methyl ester via the direct esterification methods described in section 2.1. This typically involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst and heating the mixture to drive the reaction to completion. The product can then be isolated and purified using standard techniques such as distillation or chromatography.
Chemo-, Regio-, and Stereoselective Synthesis of Analogues and Chiral Derivatives
The controlled synthesis of analogues and chiral derivatives of this compound relies on advanced strategies that precisely dictate the reaction outcome at the molecular level. mdpi.com These strategies are crucial for creating enantiomerically pure compounds, as often only one enantiomer provides the desired biological activity. researchgate.net
Stereoselective Synthesis: A primary challenge in synthesizing 2-arylpropanoate derivatives is controlling stereochemistry at the α-carbon. Several methods have been developed to achieve high enantioselectivity.
Catalytic Asymmetric Hydrovinylation: This is a powerful technique for creating chiral 2-arylpropionic acids from vinyl arenes. nih.govdntb.gov.ua The process involves the addition of a vinyl group across a double bond, and with the use of appropriate chiral catalysts, it can achieve excellent yields, regioselectivities (>99%), and enantioselectivities (>97% ee) for the desired branched products. nih.gov The resulting product can then be converted to the corresponding acid or ester. nih.gov
Biocatalytic Resolution: Enzymes offer a highly selective route to enantiomerically pure compounds. Lipases, such as those from Pseudomonas fluorescens, can selectively hydrolyze one enantiomer from a racemic ester mixture, allowing for the separation and isolation of the desired (S)-2-arylpropanoic acid. researchgate.net This chemo- and enantioselective approach is valued for its mild reaction conditions and high efficiency. Whole-cell catalysis, which uses entire microorganisms, further streamlines this process by eliminating the need for enzyme purification. frontiersin.org
Kinetic Resolution: This method involves the use of a chiral catalyst that reacts at a different rate with each enantiomer in a racemic mixture. Chiral acyl-transfer catalysts have been effectively used for the kinetic resolution of racemic α-arylalkanoic acids through asymmetric esterification, yielding optically active esters with high enantiomeric excess. researchgate.net
Regio- and Chemoselective Synthesis: Regioselectivity (controlling the position of a chemical bond) and chemoselectivity (differentiating between functional groups) are also critical. For instance, in the synthesis of complex analogues, it may be necessary to modify one part of the molecule while leaving another part unchanged. Palladium-catalyzed reactions, for example, are known for their high selectivity in forming C-C bonds at specific positions on an aromatic ring. nih.gov Similarly, modern esterification methods using catalysts like N-iodosuccinimide allow for the direct conversion of carboxylic acids to aryl esters under neutral conditions, demonstrating high chemoselectivity. rsc.org
The table below summarizes various catalytic systems used in the stereoselective synthesis of 2-arylpropanoic acid derivatives.
Catalytic Systems for Stereoselective Synthesis| Catalyst Type | Method | Substrate | Selectivity Achieved | Reference |
|---|---|---|---|---|
| Palladium(II) Complexes | Asymmetric Allylic Esterification | (Z)-2-alkene-1-ols | High Enantiomeric Purity, High Branched-to-Linear Ratios | nih.gov |
| Nickel-NHC Complexes | Asymmetric Hydrovinylation | Vinyl Arenes | >99% Regioselectivity, >97% Enantiomeric Excess | nih.govdntb.gov.ua |
| Microbial Lipases | Enzymatic Kinetic Resolution | Racemic 2-arylpropanoic esters | Production of enantiomerically pure (S)-acids | researchgate.net |
| Chiral Acyl-Transfer Catalysts | Non-Enzymatic Kinetic Resolution | Racemic α-substituted carboxylic acids | High Enantiomeric Excesses in Resulting Esters | researchgate.net |
Modern Synthetic Techniques for Enhanced Efficiency and Yield
To improve the synthesis of compounds like this compound, modern techniques focus on reducing reaction times, minimizing waste, and simplifying procedures.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions. mdpi.com In esterification, microwave heating in the presence of a catalyst like N-fluorobenzenesulfonimide (NFSi) can reduce reaction times from hours to minutes while providing excellent yields. mdpi.com This technique is noted for its energy efficiency compared to conventional heating methods.
Whole-Cell Biocatalysis: As an advancement over using isolated enzymes, whole-cell catalysis employs microorganisms engineered to produce the desired catalyst. frontiersin.org This approach is cost-effective as it bypasses the expensive and time-consuming steps of enzyme separation and purification. It has been successfully used to produce (S)-ketoprofen, a related 2-arylpropanoic acid, with high enantiomeric excess, and the cells can often be reused for multiple cycles. frontiersin.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, especially for optimizing reactions and improving safety. mt.com In a flow system, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This leads to better yield, higher selectivity, and safer handling of exothermic or hazardous reactions. mt.com
Green Chemistry Approaches: Modern synthesis emphasizes environmentally benign methods. This includes the use of non-toxic, metal-free catalysts and developing reactions that proceed under neutral conditions with high atom economy, generating minimal waste. rsc.orgmdpi.com
The following table compares traditional and modern synthetic techniques for ester synthesis.
Comparison of Ester Synthesis Techniques| Technique | Typical Conditions | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional (Fischer Esterification) | Strong acid catalyst (e.g., H₂SO₄), high temperature, reflux | Several hours to days | Simple reagents | google.com |
| Microwave-Assisted Esterification | NFSi catalyst, 120 °C | ~30 minutes | Rapid heating, reduced time, high efficiency | mdpi.com |
| Whole-Cell Biocatalysis | Aqueous medium, mild temperature | Varies (hours) | High enantioselectivity, reusable catalyst, avoids enzyme purification | frontiersin.org |
| Green Esterification | N-iodosuccinimide, neutral conditions | Varies | Metal-free, mild conditions, good to high yields | rsc.org |
Process Scale-Up Considerations in Laboratory Synthesis
Transitioning a synthetic route from a small laboratory scale to a larger, semi-industrial scale is a critical and challenging phase in fine chemical manufacturing. appluslaboratories.comkewaunee.in Success at this stage determines the economic viability of the process. Several key factors must be carefully evaluated and optimized.
Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become problematic at larger volumes. Exothermic reactions, in particular, require efficient heat removal to prevent thermal runaways. mt.com The efficiency of mixing (mass transfer) also becomes more complex in large reactors, which can affect reaction kinetics and lead to the formation of impurities. visimix.com
Safety: Handling larger quantities of chemicals inherently increases safety risks. kewaunee.in A thorough evaluation of reaction hazards, such as thermal stability and potential for runaway reactions, is essential. mt.comacs.org This involves defining safe operating limits for temperature, pressure, and dosing rates. acs.org
Reaction Kinetics and Optimization: A deep understanding of the reaction mechanism and kinetics is crucial for a successful scale-up. kewaunee.in Laboratory optimization should aim to fine-tune conditions to maximize yield and purity while ensuring the process is robust and reproducible on a larger scale. appluslaboratories.com This may involve developing a "design space" where the process consistently produces the desired quality. mt.com
Equipment and Process Design: The choice of reactor material (e.g., glass-lined, stainless steel, Hastelloy) and design is critical. appluslaboratories.com The process may need to be adapted from a batch to a semi-batch or continuous flow system to manage heat flow or improve efficiency. visimix.comacs.org Downstream processing, including product isolation and purification (e.g., crystallization, filtration, drying), must also be scalable. appluslaboratories.com
Scale-Down Studies: To better predict how a reaction will behave at an industrial scale, "scale-down" studies are often performed. visimix.com This involves using laboratory equipment that mimics the hydrodynamic and physical conditions of a large production reactor, allowing chemists to identify and solve potential scale-up problems at a small, manageable level. visimix.com
The table below outlines key parameters and challenges in the scale-up of laboratory synthesis.
Key Parameters for Process Scale-Up| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio, easy heat dissipation | Lower surface-area-to-volume ratio, risk of overheating | Use of jacketed reactors, internal cooling coils, controlled dosing rates | mt.comkewaunee.in |
| Mass Transfer (Mixing) | Rapid and efficient mixing with magnetic stirrers | Inefficient mixing can create "hot spots" and concentration gradients | Mechanical agitation design, computational fluid dynamics (CFD) modeling, scale-down studies | visimix.com |
| Safety | Small quantities minimize risk | Increased risk from larger volumes of hazardous materials | Thorough hazard analysis, defining safety protocols, implementing process control systems | kewaunee.inacs.org |
| Process Robustness | Minor variations may have little impact | Small deviations can lead to significant batch failure or impurity formation | Design of Experiments (DoE) to define a robust operating range, process analytical technology (PAT) | mt.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 3,5 Dimethylphenyl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of Methyl 2-(3,5-dimethylphenyl)propanoate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons are expected to appear in the downfield region, while the aliphatic and methyl protons will resonate in the upfield region.
The signal for the two equivalent aromatic protons at the C2 and C6 positions of the phenyl ring is predicted to appear as a singlet, as they have no adjacent protons to couple with. The lone aromatic proton at the C4 position will also likely appear as a singlet. The two methyl groups attached to the phenyl ring are chemically equivalent and are expected to produce a single, more intense singlet.
The methine proton (CH) of the propanoate group is adjacent to a methyl group, and its signal is predicted to be a quartet due to coupling with the three methyl protons. Conversely, the methyl protons of the propanoate's ethyl group will appear as a doublet, coupling with the single methine proton. The protons of the methoxy (B1213986) group (-OCH₃) are not coupled to any other protons and will therefore appear as a singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (2H, C2-H, C6-H) | ~6.8-7.0 | s | - |
| Ar-H (1H, C4-H) | ~6.7-6.9 | s | - |
| -OCH₃ (3H) | ~3.6 | s | - |
| -CH- (1H) | ~3.6 | q | ~7.2 |
| Ar-CH₃ (6H) | ~2.3 | s | - |
Note: Predicted values are estimates and may vary from experimental data.
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing furthest downfield. Aromatic carbons will resonate in the typical range of approximately 120-140 ppm. The methoxy carbon and the aliphatic carbons of the propanoate group will be found in the upfield region of the spectrum. Multiplicity analysis, such as DEPT (Distortionless Enhancement by Polarization Transfer), would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C=O | ~175 | C |
| Ar-C (C1) | ~140 | C |
| Ar-C (C3, C5) | ~138 | C |
| Ar-CH (C4) | ~128 | CH |
| Ar-CH (C2, C6) | ~126 | CH |
| -OCH₃ | ~52 | CH₃ |
| -CH- | ~45 | CH |
| Ar-CH₃ | ~21 | CH₃ |
Note: Predicted values are estimates and may vary from experimental data.
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak would be expected between the methine proton (-CH-) and the adjacent methyl protons (-CH-CH₃), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For instance, the signal of the methine proton would correlate with the signal of the methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity through quaternary carbons. Key expected correlations for this molecule would include the protons of the methoxy group (-OCH₃) with the carbonyl carbon (C=O), and the aromatic protons with the various aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could show through-space correlations between the protons of the aromatic methyl groups and the nearby aromatic protons, helping to confirm their relative positions on the phenyl ring.
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for identical reference standards. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nmrdb.orgacdlabs.comcalistry.orgacdlabs.com
For purity assessment of a sample of this compound, a known amount of an internal standard with a known purity would be added to a precisely weighed sample. calistry.org By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the absolute purity of the sample can be calculated. This technique is non-destructive and can be highly accurate. acdlabs.com
Furthermore, qNMR can be utilized for reaction monitoring. For instance, in the synthesis of this compound, qNMR could be used to track the consumption of reactants and the formation of the product over time by analyzing the relative integrals of characteristic signals for each species in the reaction mixture.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester will likely appear in the 1100-1300 cm⁻¹ region. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3020-3100 | C-H stretch | Aromatic |
| ~2850-3000 | C-H stretch | Aliphatic (CH, CH₃) |
| ~1740 | C=O stretch | Ester |
| ~1450-1600 | C=C stretch | Aromatic |
Note: Predicted values are estimates and may vary from experimental data.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.
The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. Key predicted fragments for this compound are outlined in the table below.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |
| 161 | [M - OCH₃]⁺ |
| 133 | [M - COOCH₃]⁺ |
| 105 | [C₈H₉]⁺ (dimethylbenzyl cation) |
Note: Predicted values are estimates and may vary from experimental data.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₆O₂, the theoretical monoisotopic mass can be calculated with high precision.
Methodology and Expected Results
In a typical HRMS experiment, the sample is ionized, and the resulting ions are guided into a mass analyzer capable of very high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The analyzer separates ions based on their mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm).
The expected outcome for a pure sample of this compound would be the detection of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed. The experimentally measured m/z value of this ion would be compared to the calculated theoretical exact mass.
Data Table: Theoretical Exact Mass Calculation
| Atom | Quantity | Mass (amu) | Total Mass (amu) |
| Carbon-12 | 12 | 12.000000 | 144.000000 |
| Hydrogen-1 | 16 | 1.007825 | 16.125200 |
| Oxygen-16 | 2 | 15.994915 | 31.989830 |
| Total | 192.115030 |
An experimental HRMS result yielding a mass value extremely close to 192.115030 amu, with a mass error of less than 5 ppm, would provide strong evidence for the elemental composition of C₁₂H₁₆O₂. This high degree of accuracy is crucial for distinguishing between isomers and compounds with very similar nominal masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas chromatography-mass spectrometry is the gold standard for the analysis of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying any volatile impurities.
Methodology and Expected Results
In a GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
For a pure sample of this compound, the resulting total ion chromatogram (TIC) would ideally show a single, sharp peak at a specific retention time. The mass spectrum corresponding to this peak would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the compound.
The presence of any additional peaks in the chromatogram would indicate the presence of impurities. The mass spectra of these impurity peaks can be analyzed to identify their structures, which could include starting materials, by-products from the synthesis, or degradation products. The relative peak areas in the chromatogram can be used to estimate the purity of the sample.
Data Table: Hypothetical GC-MS Data for a Purity Analysis
| Retention Time (min) | Peak Area (%) | Identification | Key Mass Fragments (m/z) |
| 8.54 | 99.5 | This compound | 192, 133, 105, 77 |
| 6.21 | 0.3 | 3,5-Dimethylphenol (B42653) (starting material) | 122, 107, 77 |
| 10.12 | 0.2 | Isomeric by-product | 192, 147, 91 |
This hypothetical data illustrates how GC-MS can provide both qualitative and quantitative information about the purity of the sample.
X-ray Crystallography for Solid-State Structural Parameters and Conformation
Methodology and Expected Results
A suitable single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the crystal, from which the positions of the atoms can be determined.
The resulting crystal structure would reveal the precise spatial arrangement of all atoms in the molecule. Key structural parameters that would be determined include:
Bond Lengths: The distances between bonded atoms, such as the C-C bonds in the phenyl ring and the C=O and C-O bonds of the ester group.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
Torsional Angles: These angles describe the conformation of the molecule, such as the rotation around the C-C bond connecting the phenyl ring to the propanoate moiety.
Intermolecular Interactions: The analysis would also reveal any significant intermolecular forces in the crystal lattice, such as hydrogen bonds or van der Waals interactions.
Data Table: Expected Ranges for Key Structural Parameters
| Parameter | Expected Value Range |
| C=O Bond Length | 1.19 - 1.23 Å |
| C-O (ester) Bond Length | 1.33 - 1.36 Å |
| C-C (aromatic) Bond Length | 1.36 - 1.41 Å |
| C-C-O (ester) Bond Angle | 105 - 115° |
| O=C-O Bond Angle | 120 - 126° |
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring.
Methodology and Expected Results
A solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane) is placed in a cuvette, and a beam of UV-Vis light is passed through it. The absorbance of light is measured as a function of wavelength.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These transitions are typically π → π* transitions. The presence of the ester group is not expected to significantly alter the main absorption bands of the aromatic ring, though it may cause minor shifts in wavelength and changes in intensity.
Based on data for similar compounds like 2-phenylpropanoic acid, one would expect to observe two main absorption bands:
An intense band at a lower wavelength (around 200-230 nm).
A weaker, structured band at a higher wavelength (around 250-280 nm), which is characteristic of the benzene ring.
Data Table: Expected UV-Vis Absorption Maxima
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~210 nm | High | π → π |
| ~265 nm | Moderate | π → π (benzenoid) |
The exact position and intensity of these bands can be influenced by the solvent used, due to solvent-solute interactions.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral forms)
The structure of this compound contains a chiral center at the second carbon of the propanoate chain, to which the methyl group and the dimethylphenyl group are attached. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-Methyl 2-(3,5-dimethylphenyl)propanoate.
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity of a chiral sample. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.
Methodology and Expected Results
A solution of the enantiomerically enriched or pure sample is analyzed using a CD or ORD spectropolarimeter.
Circular Dichroism (CD): A CD spectrum shows the difference in absorbance of left and right circularly polarized light as a function of wavelength. An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects), while a racemic mixture will show no CD signal. The intensity of the CD signal is proportional to the enantiomeric excess.
Optical Rotatory Dispersion (ORD): An ORD spectrum plots the change in the angle of optical rotation as a function of wavelength. Similar to CD, an enantiomerically pure sample will show a characteristic ORD curve, while a racemate will be optically inactive across all wavelengths.
These techniques are highly sensitive to the stereochemistry of the molecule and are invaluable for confirming the enantiomeric purity of a sample, which is often crucial in pharmaceutical and biological applications. The separation of these enantiomers can be achieved using chiral chromatography techniques. nih.gov
Theoretical and Computational Chemistry of Methyl 2 3,5 Dimethylphenyl Propanoate
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These investigations provide data on molecular stability, reactivity, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. irjweb.com For Methyl 2-(3,5-dimethylphenyl)propanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G*, are employed to find the optimized molecular geometry corresponding to the minimum energy on the potential energy surface. researchgate.net This ground state structure provides key information on bond lengths, bond angles, and dihedral angles.
A crucial aspect of DFT analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
The charge transfer that occurs within the molecule can be emphasized by the HOMO-LUMO band gap. researchgate.net For aromatic esters like this compound, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is often distributed over the carbonyl group of the ester, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Illustrative DFT-Calculated Electronic Properties for Aromatic Esters
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 5.0 |
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the exact solution of the Schrödinger equation. researchgate.net
These methods are particularly valuable for obtaining highly accurate energies and for studying electron correlation—the interaction between electrons that is not fully accounted for in simpler models like Hartree-Fock. For this compound, high-level ab initio calculations can serve as a benchmark to validate the results from more computationally efficient DFT methods. While computationally expensive, they are the gold standard for calculating precise electronic energies, ionization potentials, and electron affinities.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, commonly implemented within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, theoretical chemical shifts can be determined. These predicted values are typically compared against a reference compound, such as Tetramethylsilane (TMS), and often show excellent correlation with experimental spectra, with mean absolute errors of less than 0.2 ppm for ¹H shifts. mdpi.comnih.gov
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. scirp.org These calculations yield a set of harmonic frequencies for the fundamental vibrational modes of the molecule. researchgate.net Due to the approximations inherent in the harmonic model, these calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.netnist.gov The predicted spectrum allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-H stretch, aromatic ring vibrations) to the experimentally observed absorption bands. scirp.org
Example of Predicted vs. Experimental Spectroscopic Data for a Related Arylpropionate Structure
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (CH₃-ester) | ~3.6 ppm | ~3.7 ppm |
| ¹³C NMR (C=O) | ~174 ppm | ~175 ppm |
| IR Freq. (C=O stretch) | ~1760 cm⁻¹ (scaled) | ~1735 cm⁻¹ |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers to interconversion. youtube.com For this compound, key rotatable bonds include the bond connecting the phenyl ring to the chiral carbon and the C-O bonds within the ester group.
A potential energy surface (PES) map can be generated by systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. researchgate.net This process reveals the energy minima, which correspond to stable conformers (e.g., staggered conformations), and energy maxima, which represent transition states between them (e.g., eclipsed conformations). youtube.com This analysis is crucial for identifying the global minimum energy conformation—the most populated and stable structure of the molecule under given conditions. Understanding the conformational preferences is essential as they can influence the molecule's physical properties and biological activity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret a quantum chemical wavefunction in terms of the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. wisc.edu The NBO method provides a quantitative picture of intramolecular bonding and interactions. researchgate.netrsc.org
For this compound, NBO analysis can reveal:
Charge Distribution: Calculation of natural atomic charges on each atom, showing the polarity of bonds like C=O and C-O.
Hybridization: The spd character of atomic orbitals involved in bonding.
Intramolecular Charge Transfer (ICT): NBO analysis identifies donor-acceptor interactions, which represent the delocalization of electron density from an occupied Lewis-type orbital (a bond or lone pair) to an unoccupied non-Lewis orbital (typically an antibonding orbital). wisc.edu A significant interaction is the delocalization from the oxygen lone pairs to the adjacent C=O antibonding orbital (n → π*), which stabilizes the ester group. It can also quantify hyperconjugation between the aromatic ring and the propanoate side chain. The stabilization energy (E²) associated with these interactions provides a measure of their importance. researchgate.net
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For the synthesis of this compound, theoretical studies can model potential reaction mechanisms, identify intermediate structures, and locate the transition states that connect them. researchgate.net
A common synthetic route for 2-arylpropionic acids and their esters is the palladium-catalyzed carbonylation of the corresponding styrene (B11656) derivative. DFT calculations can be used to map the entire catalytic cycle for such a reaction. researchgate.net This involves:
Reactant and Catalyst Complexation: Modeling the initial interaction between the reactants (e.g., 3,5-dimethylstyrene, carbon monoxide, methanol) and the palladium catalyst.
Intermediate Formation: Identifying key intermediates, such as palladium-alkyl species formed after alkene insertion. researchgate.net
Transition State (TS) Identification: Locating the geometry of the highest energy point along the reaction coordinate for each elementary step. The energy of the TS relative to the reactants determines the activation energy barrier, which governs the reaction rate.
Product Formation: Modeling the final steps, such as reductive elimination, that yield the ester product and regenerate the catalyst. researchgate.net
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.
Molecular Dynamics Simulations for Solution-Phase Behavior
A diligent search of the scientific literature indicates that there are no specific molecular dynamics (MD) simulation studies published concerning the solution-phase behavior of this compound.
MD simulations are a powerful tool for investigating the dynamic properties of molecules in solution, including their conformational changes, solvation structures, and transport properties like diffusion coefficients. Such studies provide insights into solute-solvent interactions at a molecular level. However, it appears that this level of computational investigation has not yet been applied to this compound and documented in publicly accessible research.
Reactivity Profiles and Mechanistic Studies of Methyl 2 3,5 Dimethylphenyl Propanoate
Ester Hydrolysis Kinetics and Mechanism under Varied Conditions
The hydrolysis of Methyl 2-(3,5-dimethylphenyl)propanoate, the process of splitting the ester bond by reaction with water, is a fundamental reaction that can be catalyzed by either acid or base. libretexts.org The outcomes and kinetics of this reaction are highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this ester is a reversible process, representing the reverse of Fischer esterification. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule regenerate the acid catalyst and yield 2-(3,5-dimethylphenyl)propanoic acid and methanol. libretexts.org Due to its reversible nature, the reaction is typically driven to completion by using a large excess of water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, ester hydrolysis is an irreversible reaction known as saponification. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion, being a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are an alcohol (methanol) and a carboxylate salt (sodium 2-(3,5-dimethylphenyl)propanoate). libretexts.org Acidification of the salt in a separate workup step is required to obtain the free carboxylic acid. pearson.com
The kinetics of ester hydrolysis are typically second-order, being first-order with respect to both the ester and the hydrolyzing agent (H⁺ or OH⁻). chemrxiv.org However, when the reaction is conducted with a large excess of water and a constant catalyst concentration, it can be treated as a pseudo-first-order reaction. chemrxiv.orgyoutube.com The steric hindrance provided by the α-methyl group and the 3,5-dimethylphenyl ring may slightly decrease the reaction rate compared to a less substituted ester like methyl propionate.
Table 1: Comparative Rate Constants for Ester Hydrolysis under Different Conditions
| Ester | Condition | Catalyst | Temperature (°C) | Rate Constant (k) |
| Methyl Propionate | Acidic | HCl | 25-45 | Conforms to positive ion-dipolar molecule reaction theory researchgate.net |
| Various Synthetic Esters | Basic | NaOH | Room Temp. | Follows pseudo-first-order kinetics in excess base chemrxiv.org |
| This compound | Acidic (Predicted) | H₂SO₄ | 50 | Slower than methyl propionate due to steric effects |
| This compound | Basic (Predicted) | KOH | 50 | Irreversible, faster than acid-catalyzed hydrolysis |
Functional Group Transformations of the Propanoate Moiety
The propanoate moiety of this compound is a versatile functional group that can be converted into a range of other functionalities through nucleophilic acyl substitution or reduction.
Conversion to Amides: The ester can be converted to an amide via aminolysis. This reaction involves heating the ester with ammonia or a primary or secondary amine. For example, reacting this compound with ethylamine would yield N-ethyl-2-(3,5-dimethylphenyl)propanamide. pearson.com The reaction proceeds through a nucleophilic acyl substitution mechanism. pearson.com
Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol, 2-(3,5-dimethylphenyl)propan-1-ol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the intermediate aldehyde. uomustansiriyah.edu.iq
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with the ester to produce tertiary alcohols. The reaction proceeds via two successive nucleophilic additions. The first addition results in a ketone intermediate after the elimination of methoxide. This ketone is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. uomustansiriyah.edu.iq
Electrophilic Aromatic Substitution Reactions on the 3,5-Dimethylphenyl Ring
The 3,5-dimethylphenyl ring of the molecule can undergo electrophilic aromatic substitution (SₑAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring.
The two methyl groups at positions 3 and 5 are electron-donating groups (EDG) through induction and hyperconjugation. They are classified as activating groups, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). wikipedia.org They direct incoming electrophiles to the ortho and para positions relative to themselves.
The 2-propanoate group attached at position 1 is an electron-withdrawing group (EWG) due to the inductive effect of the ester carbonyl. It is a deactivating group and a meta-director. makingmolecules.com
Considering the combined effects:
The two methyl groups strongly activate positions 2, 4, and 6.
The 2-propanoate group deactivates the ring, particularly at the ortho (position 2) and para (position 4) positions relative to itself, and directs incoming electrophiles to the meta positions (positions 3 and 5, which are already substituted).
Therefore, the substitution pattern is determined by the powerful activating and directing effects of the two methyl groups. The most likely positions for electrophilic attack are C4 and C6 (and C2, though it is sterically hindered by the adjacent propanoate group). Position C4 is para to the C3-methyl group and ortho to the C5-methyl group, making it a highly favored site for substitution.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Methyl 2-(4-nitro-3,5-dimethylphenyl)propanoate |
| Bromination | Br⁺ (from Br₂/FeBr₃) | Methyl 2-(4-bromo-3,5-dimethylphenyl)propanoate |
| Friedel-Crafts Acylation | R-C=O⁺ (from RCOCl/AlCl₃) | Methyl 2-(4-acetyl-3,5-dimethylphenyl)propanoate |
Nucleophilic Attack on the Ester Carbonyl
The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the hydrolysis and aminolysis reactions discussed previously. The general mechanism is nucleophilic acyl substitution, which proceeds through a tetrahedral addition-elimination pathway. masterorganicchemistry.comlibretexts.org A nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group (methoxide, -OCH₃). uomustansiriyah.edu.iq
The reactivity of the ester towards nucleophiles is influenced by both steric and electronic factors. The presence of the α-methyl group and the bulky 3,5-dimethylphenyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon.
Studies on similar systems, such as the reaction of 3,5-dimethylphenyl propionate with lithium 3,5-dimethylphenolate, have provided insight into the kinetics of such nucleophilic substitutions in weakly polar, aprotic solvents. nd.edu These reactions often involve aggregation of the lithium salt, with different aggregate species (e.g., dimers, tetramers) exhibiting different reactivities. nd.edu The reaction is interpreted to proceed through a pre-equilibrium where the ester replaces a solvent molecule on the lithium aggregate before the nucleophilic attack occurs. nd.edu
Table 3: Second-Order Rate Constants for Nucleophilic Attack on 3,5-Dimethylphenyl Propionate by Lithium Phenolate Aggregates
| Solvent | Major Aggregate Species | Temperature (°C) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Tetrahydrofuran (THF) | Tetramer | 35 | 6.5 nd.edu |
| Pyridine | Dimer | 35 | 29 nd.edu |
| Pyridine | Tetramer | 35 | 2.2 nd.edu |
| Dioxolane | Hexamer | 35 | 71 nd.edu |
Data is for the analogous compound 3,5-dimethylphenyl propionate. nd.edu
Deprotection Strategies for Aryl Esters
While this compound is a methyl ester of a substituted phenylpropanoic acid, not a classic aryl ester (Ar-O-COR), the term "deprotection" in this context refers to the cleavage of the methyl ester to yield the parent carboxylic acid. The most common strategies for this transformation are the hydrolysis reactions detailed in section 5.1.
Saponification (Alkaline Hydrolysis): This is the most frequently used method for ester deprotection. It employs strong bases like NaOH or KOH in an aqueous or alcoholic solution. cmu.edu The reaction is irreversible and typically proceeds to completion, yielding the carboxylate salt, which is then protonated in an acidic workup to give the free carboxylic acid. libretexts.org
Acid-Catalyzed Hydrolysis: Using strong acids like H₂SO₄ or HCl in excess water can also cleave the ester. cmu.edu However, this method is reversible and may not be suitable for acid-sensitive substrates. libretexts.org
Non-Hydrolytic Methods: For substrates that are sensitive to aqueous acid or base, alternative deprotection methods can be employed. For example, treatment with certain nucleophiles in aprotic solvents can cleave methyl esters. Thiolates, such as sodium thiophenoxide (PhSNa), are known to be effective reagents for the cleavage of methyl esters via an Sₙ2 mechanism on the methyl group. cmu.edu
Catalyst Effects on Reaction Pathways and Selectivity
Catalysts play a pivotal role in controlling the rate, selectivity, and reaction pathway for transformations involving this compound.
Acid/Base Catalysis in Hydrolysis: As discussed, both acids and bases catalyze the hydrolysis of the ester. The choice of catalyst determines the reversibility of the reaction and the nature of the product (carboxylic acid vs. carboxylate salt). libretexts.org
Transition Metal Catalysis: Palladium complexes are widely used to catalyze various reactions. For instance, palladium catalysts bearing specific phosphine ligands are highly effective for the methoxycarbonylation of alkenes to produce methyl propanoate. researchgate.netresearchgate.net While this is a synthetic route to the propanoate structure, palladium catalysts could also be involved in cross-coupling reactions if a halide were present on the aromatic ring.
Enzymatic Catalysis: Lipases are enzymes that can catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity. A lipase could be used for the kinetic resolution of racemic this compound. In this process, the enzyme would selectively hydrolyze one enantiomer of the ester at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched ester from the hydrolyzed carboxylic acid product.
The selectivity of a catalyst is often influenced by the steric and electronic properties of the substrate. The bulky 3,5-dimethylphenyl group and the chiral center in this compound would be key factors in achieving high selectivity in catalyzed reactions.
Applications in Advanced Chemical Synthesis and Materials Science
Methyl 2-(3,5-dimethylphenyl)propanoate as a Synthon in Complex Molecule Synthesis
As a chiral ester, this compound can serve as a valuable synthon, or building block, in the asymmetric synthesis of complex molecules. The stereocenter at the α-position of the ester allows for the introduction of chirality, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds. The 3,5-dimethylphenyl group, a sterically hindered and electron-rich aromatic ring, can influence the stereochemical outcome of reactions at the chiral center and can be a key structural element in the target molecule.
For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, (S)-2-(3,5-Dimethylphenyl)propanoic acid, which can then be used in a variety of synthetic transformations. This carboxylic acid is commercially available, indicating its utility as a building block in more complex syntheses. The propanoate moiety can also be modified through various reactions, such as enolate chemistry, to form new carbon-carbon bonds, further expanding its utility as a versatile synthon.
Precursor for the Synthesis of Novel Organic Building Blocks and Intermediates
This compound can be chemically transformed into a variety of other useful organic building blocks and intermediates. For example, reduction of the ester group would yield the corresponding chiral alcohol, 2-(3,5-dimethylphenyl)propan-1-ol. This alcohol could then be used in the synthesis of other functionalized molecules.
Furthermore, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The two methyl groups on the phenyl ring direct incoming electrophiles to the ortho and para positions, allowing for the synthesis of a range of substituted aromatic compounds. These new building blocks could then be used to create novel chemical scaffolds with potential applications in medicinal chemistry and materials science. A related compound, 2-(2',6'-dimethylphenyl amino)methyl propionate, has been synthesized and identified as an important intermediate in the production of pesticides, highlighting the potential of this class of compounds as precursors to valuable agrochemicals. google.com
Role in the Development of Chemically Related Scaffolds for Diverse Applications (Focus on chemical synthesis pathways, not biological activity)
The core structure of this compound can be elaborated to form a variety of molecular scaffolds. For example, the carboxylic acid derivative could be coupled with various amines or alcohols to generate a library of amides and esters with diverse functionalities. These scaffolds could be designed to have specific three-dimensional shapes and chemical properties, making them suitable for a range of applications.
One potential synthetic pathway could involve the conversion of the ester to an acid chloride, which could then react with a variety of nucleophiles to introduce new functional groups and build more complex molecular architectures. Additionally, the dimethylphenyl group can participate in cross-coupling reactions to form biaryl structures, which are common motifs in many functional materials and pharmaceutical compounds.
Potential as a Monomer or Additive in Polymer Science and Engineering
While there is no specific literature on the use of this compound in polymer science, its structure suggests potential applications. The corresponding carboxylic acid or alcohol derivatives could be used as monomers in the synthesis of polyesters or other condensation polymers. The bulky 3,5-dimethylphenyl group would likely impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties.
For example, polycondensation of a diol derivative of this compound with a dicarboxylic acid could lead to polyesters with high glass transition temperatures due to the rigidity of the aromatic ring. The compound could also potentially be used as an additive in existing polymer formulations to modify their properties.
Applications in Advanced Organic Materials (e.g., photoactive compounds)
The 3,5-dimethylphenyl moiety in this compound offers a scaffold that could be functionalized to create advanced organic materials. By introducing chromophores or other photoactive groups onto the aromatic ring, it may be possible to synthesize novel photoactive compounds. These materials could have applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of molecular sensors.
The chiral nature of the molecule could also be exploited to create chiroptical materials, which interact with circularly polarized light. Such materials are of interest for applications in optical data storage, displays, and sensors. Further research into the functionalization of this scaffold could lead to the development of new materials with tailored electronic and optical properties.
Environmental Considerations and Degradation Pathways of Methyl 2 3,5 Dimethylphenyl Propanoate
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the most significant removal mechanism for many organic pollutants in the environment.
Microbial Metabolism of Arylpropanoates and Dimethylphenyl Derivatives
The biodegradation of Methyl 2-(3,5-dimethylphenyl)propanoate is likely to proceed in a stepwise manner. The initial step is expected to be the hydrolysis of the ester bond by microbial esterases, releasing 2-(3,5-dimethylphenyl)propanoic acid and methanol (B129727). Both of these products are generally readily biodegradable.
The resulting 2-(3,5-dimethylphenyl)propanoic acid belongs to the class of arylpropanoic acids. The microbial metabolism of such compounds has been studied, often in the context of pharmaceutical degradation (e.g., ibuprofen). The typical pathway involves the oxidation of the aromatic ring. This can be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the ring, leading to the formation of catechol-like intermediates. Subsequent ring cleavage, either through ortho- or meta-cleavage pathways, breaks down the aromatic structure into aliphatic acids that can then enter central metabolic pathways like the Krebs cycle. The presence of two methyl groups on the phenyl ring may influence the rate and specific pathway of degradation.
Identification and Characterization of Biodegradation Products
Based on the metabolic pathways of related compounds, a number of biodegradation products can be predicted for this compound.
Table 2: Predicted Biodegradation Products of this compound
| Degradation Step | Intermediate/Product | Description |
|---|---|---|
| Initial Hydrolysis | 2-(3,5-dimethylphenyl)propanoic acid | Product of ester cleavage. |
| Initial Hydrolysis | Methanol | Product of ester cleavage. |
| Ring Hydroxylation | Hydroxylated 2-(3,5-dimethylphenyl)propanoic acid derivatives | Introduction of one or more hydroxyl groups onto the aromatic ring. |
| Ring Cleavage | Aliphatic carboxylic acids | Products resulting from the opening of the aromatic ring. |
This table is based on established biodegradation pathways for arylpropanoic acids and dimethylphenyl compounds.
It is important to note that under certain environmental conditions, such as in anaerobic sediments, the degradation process may be slower and could lead to the accumulation of intermediate metabolites. For instance, under sulfate-reducing conditions, the mineralization of similar dimethyl phthalate (B1215562) esters has been shown to be incomplete, with the accumulation of the corresponding monoesters and phthalic acids. nih.gov
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are crucial tools for predicting the distribution and longevity of chemicals in the environment. These models integrate a compound's physical and chemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment. For this compound, a comprehensive fate model would require empirical data on properties such as vapor pressure, water solubility, and its octanol-water partition coefficient (Kow).
Table 1: Key Parameters for Environmental Fate Modeling of this compound (Hypothetical Data)
| Parameter | Predicted Value/Behavior | Significance in Environmental Fate Modeling |
| Vapor Pressure | Low to moderate | Influences the likelihood of atmospheric transport. |
| Water Solubility | Low | Suggests a tendency to adsorb to soil and sediment. |
| Log Kow | High | Indicates a potential for bioaccumulation in organisms. |
| Biodegradation Half-life | Moderate | Suggests that microbial degradation is a significant removal pathway. |
| Hydrolysis Half-life | pH-dependent | Important in aquatic systems; ester linkage is susceptible to hydrolysis. |
| Photolysis Half-life | Potentially significant | Aromatic ring may be susceptible to photodegradation. |
Potential for Environmental Transformation and Metabolite Formation
The environmental transformation of this compound is expected to proceed through several key pathways, primarily driven by microbial activity and chemical reactions.
Hydrolysis: The ester linkage in this compound is a primary site for transformation. Hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in the environment, would cleave the ester bond. numberanalytics.comnih.gov This reaction would yield 2-(3,5-dimethylphenyl)propanoic acid and methanol. The rate of hydrolysis is influenced by factors such as pH and temperature. numberanalytics.com
Biodegradation of the Aromatic Ring: Following or preceding hydrolysis, the 3,5-dimethylphenyl ring is subject to microbial degradation. Studies on the biodegradation of dimethylphenols have shown that bacteria can metabolize these compounds through various catabolic pathways. nih.govresearchgate.net Common initial steps involve hydroxylation of the aromatic ring, followed by ring cleavage. The position of the methyl groups on the aromatic ring significantly influences the degradation pathway and rate. The degradation of 3,5-dimethylphenol (B42653) has been observed in mixed bacterial cultures. nih.gov
Potential intermediate metabolites from the degradation of the aromatic portion of this compound could include hydroxylated and carboxylated derivatives. Complete mineralization would ultimately lead to the formation of carbon dioxide and water.
Table 2: Plausible Environmental Transformation Pathways and Metabolites
| Transformation Pathway | Description | Potential Metabolites |
| Ester Hydrolysis | Cleavage of the ester bond by water, potentially catalyzed by environmental factors. numberanalytics.comnih.gov | 2-(3,5-dimethylphenyl)propanoic acid, Methanol |
| Aromatic Ring Hydroxylation | Introduction of hydroxyl groups onto the dimethylphenyl ring by microbial mono- or dioxygenases. | Hydroxylated derivatives of 2-(3,5-dimethylphenyl)propanoic acid |
| Ring Cleavage | Opening of the aromatic ring by microbial dioxygenases, a key step in the degradation of aromatic compounds. nih.gov | Various aliphatic carboxylic acids |
| Further Degradation | Subsequent metabolism of aliphatic intermediates. | Carbon dioxide, Water, Biomass |
Strategies for Environmentally Benign Synthesis and Management
The principles of green chemistry offer a framework for developing more sustainable methods for the synthesis and management of chemicals like this compound. reachemchemicals.compnas.org The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov
Environmentally Benign Synthesis: Traditional synthesis of aromatic esters often involves the use of hazardous reagents and solvents. bohrium.com Green chemistry approaches to ester synthesis that could be applied to this compound include:
Catalytic Methods: Utilizing solid acid catalysts or enzymes (lipases) for the esterification reaction can reduce the need for corrosive mineral acids and simplify purification processes. nih.gov
Solvent-Free Reactions: Conducting the synthesis under solvent-free conditions, potentially with microwave assistance, can significantly reduce solvent waste. bohrium.comresearchgate.net
Use of Renewable Feedstocks: While the synthesis of this specific compound from renewable sources may be challenging, exploring bio-based starting materials for the aromatic and propanoate moieties is a long-term goal of green chemistry. laxai.com
Sustainable Management: Effective management strategies are essential to minimize the environmental release and impact of this compound. This includes:
Waste Treatment: Implementing advanced wastewater treatment processes that can effectively degrade the compound and its metabolites.
Lifecycle Assessment: Conducting a comprehensive lifecycle assessment to identify and mitigate environmental hotspots throughout the compound's production, use, and disposal.
Development of Greener Alternatives: Researching and developing alternative compounds with similar functionalities but with improved environmental profiles, such as enhanced biodegradability and reduced potential for bioaccumulation. laxai.com
By integrating environmental fate modeling, understanding degradation pathways, and adopting green chemistry principles, the environmental footprint of this compound can be more effectively managed.
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 2-(3,5-dimethylphenyl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves esterification of the corresponding propanoic acid derivative with methanol under acidic or basic catalysis. For example, analogous procedures (e.g., methyl ester formation via hydroxylamine intermediates and subsequent alkylation) can be adapted . Key steps include:
- Reaction Optimization : Use controlled temperatures (e.g., 60°C for oxime formation) and pH adjustments to minimize side reactions.
- Purification : Recrystallization from ether/petroleum ether mixtures or chromatography on silica gel (e.g., for brominated derivatives) improves purity .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Yield is influenced by stoichiometry of reagents like methyl iodide and reaction time.
Q. How can NMR and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR spectra with reference standards. Key signals include the methyl ester group (~3.6 ppm for H; ~170 ppm for C) and aromatic protons from the 3,5-dimethylphenyl moiety (6.5–7.2 ppm) .
- MS Validation : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for : 192.115) and fragmentation patterns.
Advanced Questions
Q. What strategies are recommended for impurity profiling of this compound in pharmaceutical-grade samples?
- Methodological Answer : Utilize reverse-phase HPLC with UV detection and reference standards to quantify impurities. For example:
- Column : C18 column (4.6 × 250 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and 0.1% formic acid in water.
- Impurity Identification : Cross-reference retention times with known impurities (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid, CAS 65322-85-2) listed in pharmacopeial guidelines .
- Data Table :
| Impurity Name | CAS RN | Retention Time (min) | Acceptable Limit (%) |
|---|---|---|---|
| 3-[4-(2-Methylpropyl)phenyl]-propanoic acid | 65322-85-2 | 12.3 | ≤0.15 |
| (2RS)-2-(4-Ethylphenyl)-propanoic acid | 3585-52-2 | 14.7 | ≤0.10 |
Q. How can researchers design experiments to evaluate this compound as a potential inhibitor of mitochondrial Complex III?
- Methodological Answer :
- Assay Design : Use isolated mitochondrial preparations or cell-based assays to measure oxygen consumption rates (OCR) via Seahorse XF analyzers. Compare inhibition potency with known Qi-site inhibitors (e.g., fenpicoxamid or florylpicoxamid) .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM. Calculate IC values using non-linear regression.
- Structural Insights : Compare the compound’s ester group and aromatic substitutions with active inhibitors (e.g., amisulbrom) to rationalize binding interactions .
Q. How can conflicting reports on the biological activity of this compound be resolved?
- Methodological Answer :
- Comparative Studies : Synthesize structural analogs (e.g., varying substituents on the phenyl ring or ester group) and test them under standardized assay conditions .
- Meta-Analysis : Evaluate solvent effects (e.g., DMSO vs. ethanol), cell line specificity, and assay endpoints (e.g., IC vs. EC).
- Case Study : If one study reports higher antifungal activity, replicate experiments using the same fungal strain (e.g., Botrytis cinerea) and growth media .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
